molecular formula C11H6F3N3 B2982656 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile CAS No. 24115-33-1

2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile

Cat. No.: B2982656
CAS No.: 24115-33-1
M. Wt: 237.185
InChI Key: FOOUMWWEKBCSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile is a chemical compound with the molecular formula C11H6F3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a propanedinitrile moiety.

Mechanism of Action

Target of Action

It’s structurally related to 2-methyl-3-(trifluoromethyl)aniline , which is used in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor , which plays a crucial role in neurological functions such as learning and memory.

Mode of Action

Given its structural similarity to 2-methyl-3-(trifluoromethyl)aniline , it might interact with its targets in a similar manner

Biochemical Pathways

If it indeed interacts with the nmda receptor like its structurally related compound , it could potentially influence pathways related to neurological functions and disorders.

Result of Action

If it interacts with the NMDA receptor like its structurally related compound , it could potentially have effects on neurological functions and disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile typically involves the reaction of 3-(trifluoromethyl)aniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile
  • 2-({[3-(difluoromethyl)phenyl]amino}methylidene)propanedinitrile
  • 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanedinitrile

Uniqueness

2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedinitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)anilino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)9-2-1-3-10(4-9)17-7-8(5-15)6-16/h1-4,7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOUMWWEKBCSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.